molecular formula C17H12ClN5O3 B2378078 N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1081115-43-6

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2378078
CAS No.: 1081115-43-6
M. Wt: 369.77
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Description

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the triazole ring, quinazoline core, and various substituents contribute to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its specific combination of the triazole ring, quinazoline core, and various substituents. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazoline core, which is crucial for its biological activity. The presence of substituents such as the chloro and methoxy groups enhances its chemical properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H12ClN5O3
Molecular Weight373.76 g/mol
CAS Number1081115-43-6

Antimicrobial Activity

Studies have shown that triazoloquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have reported that certain triazole-containing compounds can induce apoptosis in cancer cells by activating specific biochemical pathways. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in several studies.

Antiviral Activity

The antiviral potential of triazoloquinazolines has also been investigated. Compounds from this class have shown activity against viruses like HIV and Hepatitis C by targeting viral enzymes and preventing replication.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that modifications at specific positions on the quinazoline ring can enhance AChE inhibitory activity.
  • Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
  • Distribution : Its molecular structure allows for effective distribution in various tissues.
  • Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound, affecting its bioavailability.
  • Excretion : Renal excretion is anticipated based on the molecular weight and solubility characteristics.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of related compounds:

  • In Vitro Studies : Research has shown that derivatives with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition. For example, a related compound demonstrated IC50 values around 0.23 μM against AChE .
  • In Vivo Studies : Animal models have been used to assess the anticancer effects of triazoloquinazolines. Results indicated significant tumor reduction in treated groups compared to controls.
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target sites on enzymes like AChE and kinases involved in cancer progression .

Properties

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3/c1-26-9-6-7-11(18)12(8-9)19-17(25)14-15-20-16(24)10-4-2-3-5-13(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHJIVWDFMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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